3-Epi-Entecavir

Description

Properties

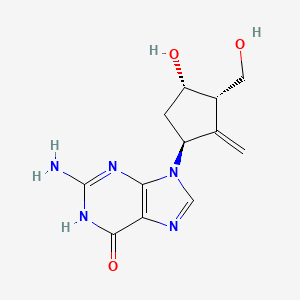

IUPAC Name |

2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-77-4 | |

| Record name | Entecavir 3-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENTECAVIR 3-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemical Nuance of a Potent Antiviral: A Technical Guide to the Structure of 3-Epi-Entecavir

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereoisomerism in Entecavir's Profile

Entecavir is a potent and selective carbocyclic nucleoside analogue of 2'-deoxyguanosine used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves inhibition of the HBV reverse transcriptase, which terminates the replication of the viral DNA.[1][3] The therapeutic efficacy of Entecavir is intrinsically linked to its specific three-dimensional structure. The molecule possesses three chiral centers on its substituted cyclopentyl ring, leading to the possibility of eight stereoisomers.[1] In pharmaceutical development and manufacturing, controlling these stereoisomers is paramount, as even subtle changes in stereochemistry can dramatically alter pharmacological activity and safety profiles. This guide provides an in-depth technical examination of the chemical structure of a key stereoisomeric impurity, 3-Epi-Entecavir, offering insights into its structural elucidation and significance.

Defining the Core Structure: Entecavir

To understand the structure of an epimer, one must first clearly define the parent molecule. The chemical structure of Entecavir is formally designated by the IUPAC name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one.[1][2]

The key structural features are:

-

A guanine base , which is a purine derivative.

-

A carbocyclic cyclopentyl ring , which mimics the ribose sugar of natural nucleosides but replaces the ring oxygen with a carbon atom for enhanced metabolic stability.[4]

-

An exocyclic methylene group (=CH₂) attached to the cyclopentyl ring.[4]

-

Three defined stereocenters on the cyclopentyl ring, designated as 1S, 3R, and 4S . These precise spatial arrangements are crucial for the drug's ability to fit into the active site of the HBV polymerase.[5]

Figure 1. Chemical structure of Entecavir with IUPAC numbering of the cyclopentyl ring, highlighting the stereochemistry at positions C1, C3, and C4.

Figure 1. Chemical structure of Entecavir with IUPAC numbering of the cyclopentyl ring, highlighting the stereochemistry at positions C1, C3, and C4.

The Epimeric Structure: 3-Epi-Entecavir

The term "epi" in stereochemistry denotes a diastereomer that differs in configuration at only one of several stereogenic centers. As the name implies, 3-Epi-Entecavir is the epimer of Entecavir where the stereochemistry is inverted at the C3 position of the cyclopentyl ring.

The IUPAC name for 3-Epi-Entecavir is 2-amino-1,9-dihydro-9-((1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one.[6]

Structural Comparison:

| Compound | C1 Stereochemistry | C3 Stereochemistry | C4 Stereochemistry |

| Entecavir | S | R | S |

| 3-Epi-Entecavir | S | S | S |

This single inversion at C3, from an R configuration to an S configuration, changes the spatial orientation of the hydroxymethyl (-CH₂OH) group relative to the other substituents on the ring. While the molecular formula (C₁₂H₁₅N₅O₃) and molecular weight (277.28 g/mol ) remain identical, this stereochemical difference is significant enough to be distinguished by analytical techniques and can impact biological activity.[6] This specific impurity is also referred to in pharmacopeial standards as "Entecavir Monohydrate Impurity B".[6]

Figure 2. Chemical structure of 3-Epi-Entecavir, showing the inverted stereochemistry at the C3 position (3S).

Figure 2. Chemical structure of 3-Epi-Entecavir, showing the inverted stereochemistry at the C3 position (3S).

Structural Elucidation and Characterization Workflow

Distinguishing between Entecavir and its epimers requires high-resolution analytical techniques. The causality behind experimental choices is rooted in the need to separate molecules with identical mass and then definitively prove the difference in the spatial arrangement of atoms.

Protocol: Separation via High-Performance Liquid Chromatography (HPLC)

The primary tool for separating diastereomers like 3-Epi-Entecavir from the parent Entecavir is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The slight difference in the three-dimensional structure leads to differential interactions with the stationary phase, resulting in different retention times.

Methodology:

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective. The choice of a high-surface-area, end-capped silica provides the necessary resolving power.[7]

-

Mobile Phase Preparation: A gradient or isocratic mobile phase is employed. A common starting point involves a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[7] The precise ratio is optimized to achieve baseline separation between the Entecavir and 3-Epi-Entecavir peaks.

-

System Parameters:

-

System Suitability: Before sample analysis, the system is validated. A resolution standard containing both Entecavir and known impurities is injected. The resolution factor (Rs) between the Entecavir peak and the 3-Epi-Entecavir peak must be greater than 1.5 to ensure the method can reliably separate the two compounds.

-

Sample Analysis: The test sample is dissolved in a suitable diluent, filtered, and injected into the HPLC system. The resulting chromatogram is analyzed for the presence of a peak at the characteristic retention time of 3-Epi-Entecavir.

Confirmation with Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC provides separation, it does not definitively prove the structure.

-

Mass Spectrometry (MS): Hyphenation of LC with MS (LC-MS) is used to confirm that the impurity peak has the same mass-to-charge ratio (m/z) as Entecavir, confirming it is an isomer.

-

Nuclear Magnetic Resonance (NMR): This is the most powerful technique for elucidating stereochemistry. For unambiguous proof, the impurity must be isolated, typically via preparative HPLC. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are then performed on the isolated sample. NOESY experiments reveal through-space correlations between protons, allowing for the determination of their relative spatial orientation and thus confirming the S configuration at the C3 position.

Synthesis and Formation

Stereoisomeric impurities like 3-Epi-Entecavir can arise during the complex multi-step synthesis of Entecavir.[4] The formation is often linked to steps involving the creation or modification of the chiral centers on the cyclopentyl ring. For example, during reduction or coupling reactions, incomplete stereoselectivity can lead to the formation of the undesired epimer.[4] The specific reaction conditions, such as reagents, solvents, and temperature, must be rigorously controlled to minimize the formation of 3-Epi-Entecavir and other related substances.

Conclusion: The Imperative of Stereochemical Purity

The chemical structure of 3-Epi-Entecavir is defined by the inversion of a single stereocenter at the C3 position of the cyclopentyl ring relative to the active pharmaceutical ingredient, Entecavir. This seemingly minor alteration creates a distinct chemical entity whose presence must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. The elucidation of such structures relies on a synergistic workflow combining high-resolution separation techniques like HPLC with definitive spectroscopic methods such as MS and NMR. For drug development professionals, a thorough understanding of the structures of potential stereoisomeric impurities is not merely an academic exercise but a fundamental requirement for robust process development and regulatory compliance.

References

-

Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from Juniper Publishers website: [Link]

-

National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

-

precisionFDA. (n.d.). ENTECAVIR 3-EPIMER. Retrieved from [Link]

- Yasutake, Y., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e0053921.

-

ResearchGate. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Retrieved from [Link]

-

Wikipedia. (n.d.). Entecavir. Retrieved from [Link]

- PubMed. (2014). Comparison of the efficacies of entecavir 0.5 and 1.0 mg combined with adefovir in patients with chronic hepatitis B who had failed on prior nucleos(t)ide analogue treatments. Journal of Medical Virology, 86(8), 1321-1327.

- PubMed. (2015). A different inhibitor is required for overcoming entecavir resistance: a comparison of four rescue therapies in a retrospective study.

- Google Patents. (n.d.). Process and intermediates for synthesis entecavir.

- PubMed. (2017). Entecavir maleate versus entecavir in Chinese chronic hepatitis B predominantly genotype B or C: Results at week 144.

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Cycloalkanes. Retrieved from [Link]

- Tchesnokov, E. P., et al. (2005). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 49(12), 5123–5131.

- Lai, C. L., & Yuen, M. F. (2007). The saga of entecavir.

-

National Center for Biotechnology Information. (n.d.). Entecavir Impurity 44. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Entecavir Impurity A. PubChem Compound Database. Retrieved from [Link]

- Asghar, M. R., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method.

Sources

- 1. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Entecavir - Wikipedia [en.wikipedia.org]

- 3. Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 5. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

Introduction: Entecavir and the Critical Role of Stereochemistry

An In-depth Technical Guide to the Synthesis of 3-Epi-Entecavir and Related Stereoisomers

Entecavir is a potent carbocyclic nucleoside analogue of 2'-deoxyguanosine used extensively in the treatment of chronic hepatitis B virus (HBV) infection.[1] Unlike natural nucleosides, Entecavir's structure replaces the furanose oxygen with a methylene group, a modification that imparts enhanced stability against enzymatic degradation.[1] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription, and DNA-dependent DNA synthesis.

The biological activity of Entecavir is intrinsically linked to its specific three-dimensional structure. The cyclopentane core contains three crucial stereocenters at the C1', C3', and C4' positions. Any deviation from the precise stereoconfiguration of the parent drug can lead to a significant, often complete, loss of therapeutic efficacy. For instance, the enantiomer of Entecavir is substantially less potent, underscoring the high degree of stereochemical recognition by the viral polymerase.[2]

This guide focuses on the synthesis of 3-Epi-Entecavir , the epimer of Entecavir with an inverted stereocenter at the C3' position—the carbon bearing the secondary hydroxyl group analogous to the 3'-OH in deoxyribose. Access to such specific stereoisomers is vital for researchers in drug development to probe structure-activity relationships (SAR), understand the pharmacophore's spatial requirements, and identify potential metabolic liabilities or off-target effects. This document provides a detailed examination of a modern, stereoselective pathway for the synthesis of 3-Epi-Entecavir and other related isomers, designed for professionals in medicinal chemistry and drug discovery.

The Synthetic Challenge: Stereocontrol in Carbocyclic Cores

The construction of the densely functionalized and stereochemically defined cyclopentane core of Entecavir and its analogues is the principal challenge in their synthesis.[3] Unlike traditional nucleosides, which can often be synthesized from naturally occurring chiral sugars, carbocyclic analogues require the de novo creation of multiple contiguous stereocenters on a five-membered ring. Over the years, chemists have developed several elegant strategies to address this challenge:

-

Chiral Pool Synthesis: Utilizing readily available chiral molecules like D-ribose or (S)-(+)-carvone as starting materials to transfer their inherent stereochemistry to the target molecule.[1][3]

-

Asymmetric Reactions: Employing powerful catalytic asymmetric reactions, such as the Sharpless asymmetric epoxidation, to create key stereocenters with high enantiomeric excess.[4]

-

Substrate-Directed Control: Designing intermediates where existing stereocenters direct the stereochemical outcome of subsequent reactions, such as directed epoxidations or reductions.

The pathway detailed below leverages a combination of these principles, starting from a resolved chiral intermediate to systematically build the required stereochemistry for specific Entecavir isomers.

A Stereoselective Pathway to Entecavir Isomers

A recently developed synthetic route provides a practical and stereocontrolled method for accessing three distinct stereoisomers of Entecavir, including the 3-Epi configuration.[2] The strategy hinges on the selection of a specific enantiomer of a key cyclopentenol intermediate, from which the subsequent stereocenters are methodically installed.

The following pathway describes the synthesis of ENT1 , which corresponds to the 3-Epi-Entecavir structure. The synthesis begins with the known chiral intermediate (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol (1) .

Logical Workflow for the Synthesis of 3-Epi-Entecavir (ENT1)

Caption: Synthetic workflow for 3-Epi-Entecavir (ENT1).

Step-by-Step Synthesis Narrative

-

Epoxidation of the Allylic Alcohol: The synthesis commences with the chiral allylic alcohol 1 . Treatment with meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a substrate-directed epoxidation. The resident hydroxyl group directs the oxidant to the syn-face of the double bond, yielding the epoxide 2 with high diastereoselectivity.[2] This step is crucial as it establishes the relative stereochemistry of the C3' and C4' centers.

-

Regioselective Epoxide Opening: The epoxide 2 is then subjected to a regioselective opening. This is a pivotal transformation that establishes the C1' stereocenter. Using a titanium isopropoxide catalyst in the presence of a chiral ligand like (S,S)-TADDOL facilitates a highly regioselective nucleophilic attack at the C1 position, affording the triol intermediate which is subsequently protected to yield diol 3 .[2] The choice of catalyst and conditions is critical to prevent unwanted side reactions and ensure the correct regiochemical outcome.

-

Hydroxyl Group Protection: The resulting vicinal diol in compound 3 is protected as an acetonide using 2,2-dimethoxypropane (2,2-DMP) and a catalytic amount of camphorsulfonic acid (CSA). This yields the protected intermediate 4 , masking the C3' and C4' hydroxyls while leaving the C1' hydroxyl free for subsequent oxidation.[2]

-

Oxidation to the Ketone: The primary alcohol at C1' is oxidized to the corresponding ketone 5 using Dess-Martin periodinane (DMP). This mild oxidant is chosen to avoid side reactions and over-oxidation, which can be problematic with more aggressive reagents.[2]

-

Installation of the Exocyclic Methylene Group: The characteristic exocyclic double bond of the Entecavir scaffold is installed via a Wittig reaction. The ketone 5 is treated with methyltriphenylphosphonium bromide and a strong base like n-butyllithium to generate the corresponding ylide, which reacts to form the olefin 6 .[2] This reaction is a reliable method for converting ketones into terminal alkenes.

-

Selective Deprotection: The benzyl protecting group on the C5' hydroxymethyl moiety is removed by catalytic hydrogenation using palladium on carbon (Pd/C). This unmasks the primary alcohol, yielding the key intermediate 7 , which is now primed for the crucial coupling step with the nucleobase.[2]

-

Mitsunobu Coupling: The stereochemistry at the C1' position is inverted during the coupling of alcohol 7 with 2-amino-6-chloropurine. The Mitsunobu reaction, employing diethyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), is a classic choice for this transformation as it proceeds reliably with inversion of configuration.[2] This step attaches the purine base to the carbocyclic core, forming the protected nucleoside 8 .

-

Formation of the Guanine Moiety: The chloropurine derivative 8 is converted to the guanine analogue 9 through hydrolysis of the C6-chloro group. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide.[2]

-

Final Deprotection: In the final step, the acetonide protecting group is removed under acidic conditions, typically using a Lewis acid like boron trichloride (BCl3), to unveil the 1,2-diol and yield the final target compound, 3-Epi-Entecavir (ENT1) .[2]

Data Summary

The stereoselective synthesis of 3-Epi-Entecavir (ENT1) has been reported with good overall efficiency.[2]

| Step No. | Transformation | Product | Reported Yield (%) |

| 1 | Epoxidation | Compound 2 | 92 |

| 2 | Epoxide Opening | Compound 3 | 85 |

| 3 | Acetonide Protection | Compound 4 | 98 |

| 4 | Oxidation | Compound 5 | 95 |

| 5 | Wittig Methylenation | Compound 6 | 90 |

| 6 | Debenzylation | Compound 7 | 96 |

| 7 | Mitsunobu Coupling | Compound 8 | 80 |

| 8 | Hydrolysis | Compound 9 | 93 |

| 9 | Final Deprotection | ENT1 | 89 |

| Total | Overall Synthesis | 3-Epi-Entecavir | ~44% |

Experimental Protocol: Key Stereochemical Inversion via Mitsunobu Coupling

The following protocol is a representative example for the key coupling reaction (Step 7), which establishes the crucial C-N bond with inversion of stereochemistry.

Objective: To synthesize protected nucleoside 8 from alcohol 7 and 2-amino-6-chloropurine via a Mitsunobu reaction.

Materials:

-

Alcohol intermediate 7 (1.0 eq)

-

2-amino-6-chloropurine (1.5 eq)

-

Triphenylphosphine (PPh3) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl azodicarboxylate (DIAD) (2.0 eq)

-

Argon or Nitrogen atmosphere

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with alcohol 7 , 2-amino-6-chloropurine, and triphenylphosphine.

-

Anhydrous THF is added via syringe to dissolve the solids, and the resulting solution is cooled to 0 °C in an ice bath.

-

Diethyl azodicarboxylate (DIAD) is added dropwise to the stirred solution over a period of 15-20 minutes. A color change and the formation of a precipitate are typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure protected nucleoside 8 .

-

The product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality and Trustworthiness: This protocol is based on a well-established and reliable transformation. The use of anhydrous solvent is critical as water can quench the reaction intermediates. The slow, dropwise addition of DIAD at low temperature helps to control the exothermic reaction and minimize side-product formation. The stereochemical outcome (inversion) is a predictable and defining feature of the SN2-like mechanism of the Mitsunobu reaction, making it a trustworthy method for achieving the desired stereochemistry in the final product.

Conclusion

The synthesis of specific stereoisomers of complex drug molecules like Entecavir is a formidable but essential task for modern drug discovery. The stereoselective pathway presented here, based on the work of Wang and colleagues, provides a robust and logical route to 3-Epi-Entecavir and other isomers.[2] By starting with a defined chiral building block and employing a sequence of high-yielding, stereocontrolled reactions, this approach allows for the systematic construction of the carbocyclic core. The strategic use of a Mitsunobu reaction for the base coupling step is particularly noteworthy, as it provides a reliable method for inverting a key stereocenter to access the desired epimeric configuration. This synthetic guide serves as a technical resource for researchers, enabling further exploration of the structural requirements for anti-HBV activity and the development of next-generation antiviral agents.

References

-

Wang, C., et al. (2023). Stereoselective Total Synthesis of Stereoisomers of Entecavir. Synthesis, 55(19), 3109-3112. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Entecavir. Available at: [Link]

-

Hyun, Y. E., et al. (n.d.). Stereoselective Synthesis of Anti-HepatitisB Drug, Entecavir, through Regio- and Stereoselective Epoxide Cleavage. Korea University Pure. Available at: [Link]

Sources

Introduction: The Stereochemical Nuance of a Potent Antiviral

An In-Depth Technical Guide to 3-Epi-Entecavir: Physicochemical Properties, Genesis, and Analytical Control

Entecavir is a potent carbocyclic nucleoside analogue of 2'-deoxyguanosine, established as a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit all three stages of the HBV DNA polymerase activity: priming, reverse transcription of the negative strand, and synthesis of the positive strand.[3][4][5] The molecular architecture of Entecavir features three chiral centers on its substituted cyclopentyl ring, leading to the possibility of eight stereoisomers.[5]

The specific stereoconfiguration of Entecavir—(1S,3R,4S)—is critical for its high antiviral potency. During its complex chemical synthesis, process-related impurities can arise, including stereoisomers that may exhibit different pharmacological and toxicological profiles.[1][6] Among these, 3-Epi-Entecavir, an epimer at the C-3' position, is a notable impurity that requires rigorous control and characterization.

This technical guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. It provides a detailed overview of 3-Epi-Entecavir, covering its fundamental properties, likely points of formation during synthesis, and the analytical methodologies essential for its detection and quantification, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Identification

3-Epi-Entecavir is a diastereomer of Entecavir, differing only in the spatial orientation of the hydroxyl group at the 3'-position of the cyclopentyl moiety. This subtle structural change necessitates precise analytical methods for its identification and differentiation from the parent drug.

Table 1: Core Properties and Identifiers for 3-Epi-Entecavir

| Property | Value | References |

| CAS Number | 1367369-77-4 | [7][][9][10] |

| Systematic Name | 2-Amino-1,9-dihydro-9-((1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one | [9][10] |

| Synonyms | Entecavir EP Impurity B, Entecavir Isomer 4, (1S,3S,4S)-Entecavir Isomer | [][9] |

| Molecular Formula | C₁₂H₁₅N₅O₃ | [9][10][11] |

| Molecular Weight | 277.28 g/mol | [10][11][12] |

The stereochemical relationship between Entecavir and its 3'-epimer is visualized below. The inversion of stereochemistry at the C3' carbon, from an (R)-configuration in Entecavir to an (S)-configuration in the epimer, is the sole structural difference.

Caption: Stereochemical relationship between Entecavir and 3-Epi-Entecavir.

Genesis of 3-Epi-Entecavir: A Synthetic Perspective

The synthesis of Entecavir is a multi-step process that requires precise stereochemical control to establish the three contiguous chiral centers on the cyclopentane ring.[2][13][14] The formation of 3-Epi-Entecavir is a direct consequence of incomplete diastereoselectivity during a key synthetic transformation.

Several synthetic routes to Entecavir have been published, often starting from chiral precursors like D-ribose or employing catalytic asymmetric reactions.[2][13][15] A common challenge is the introduction of the hydroxyl group at the C3' position with the correct (R) stereochemistry. This is often achieved via a diastereoselective reduction of a ketone precursor or through a directed epoxidation followed by ring-opening.

If the reduction or epoxide opening step is not perfectly stereoselective, a mixture of diastereomers will be formed, yielding both the desired Entecavir precursor and the 3'-epimeric analogue. This epimeric mixture, if not fully separated in downstream purification steps, results in the presence of 3-Epi-Entecavir in the final API.

Caption: Generalized synthetic workflow highlighting the formation of 3-Epi-Entecavir.

Analytical Methodologies for Detection and Quantification

The structural similarity between Entecavir and its epimer necessitates a high-resolution analytical technique for their separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.

Recommended RP-HPLC Protocol

This protocol is a representative method based on published literature for the analysis of Entecavir and its impurities.[16][17][18] Method optimization and validation are required for specific applications.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., XTerra® C18, 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is an 80:20 (v/v) ratio of water to acetonitrile.[17][18]

-

Column Temperature: Ambient or controlled at 25-30 °C.

-

Injection Volume: 10 - 20 µL.[16]

3. Reagent and Sample Preparation:

-

Diluent: A mixture similar to the mobile phase (e.g., water:acetonitrile) is typically used to dissolve and dilute standards and samples.

-

Standard Preparation: Prepare a stock solution of Entecavir reference standard and a separate stock solution of 3-Epi-Entecavir reference standard in the diluent. Create working standards at appropriate concentrations (e.g., 5-25 µg/mL).[18]

-

Sample Preparation: Accurately weigh and dissolve the Entecavir API sample in the diluent to a known concentration (e.g., 500 µg/mL) to allow for the detection of impurities at low levels (e.g., below 0.1%).[16] Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Before sample analysis, inject a system suitability solution containing both Entecavir and 3-Epi-Entecavir.

-

Resolution: The resolution between the Entecavir and 3-Epi-Entecavir peaks should be greater than 1.5.

-

Tailing Factor: The tailing factor for the Entecavir peak should be less than 2.0.

-

Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.

5. Analysis and Calculation:

-

Inject the blank (diluent), standard solutions, and sample solutions.

-

Identify the peaks based on their retention times relative to the standards.

-

Quantify the amount of 3-Epi-Entecavir in the sample using the peak area and an external standard calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by achieving baseline resolution and performing forced degradation studies.[16]

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.[17][18]

-

Accuracy: Assessed by recovery studies of the impurity spiked into the API sample, with typical acceptance criteria of 95-105%.[16]

-

Precision: Evaluated at the system, method (repeatability), and intermediate levels.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.[17]

Impact and Regulatory Significance

Controlling impurities is a fundamental aspect of pharmaceutical quality control. For stereoisomeric impurities like 3-Epi-Entecavir, the concern is twofold. Firstly, the impurity may have a different, potentially undesirable, pharmacological or toxicological profile compared to the active drug.[6] Secondly, its presence reduces the purity and effective dose of the intended API. Regulatory agencies require stringent control of all impurities, with specific reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. As a process-related impurity, the level of 3-Epi-Entecavir must be minimized through optimization of the synthetic process and demonstrated to be consistently below established specification limits in the final API.

Conclusion

3-Epi-Entecavir is a critical process-related impurity in the synthesis of Entecavir, arising from a lack of complete stereocontrol. Its identity is defined by its unique CAS number (1367369-77-4) and its epimeric relationship to the parent molecule. The robust control of this impurity is paramount and is achieved through a deep understanding of the synthetic pathway and the implementation of validated, high-resolution analytical methods, primarily RP-HPLC. This guide provides the foundational technical information necessary for scientists to effectively identify, control, and manage 3-Epi-Entecavir, thereby ensuring the quality, safety, and efficacy of Entecavir drug products.

References

-

Entecavir Impurities and Related Compound. Veeprho. [Link]

-

Entecavir EP Impurity A. SynZeal. [Link]

-

Entecavir Impurities. SynZeal. [Link]

-

Entecavir Impurity 17. Axios Research. [Link]

-

Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. PubMed. [Link]

-

Synthesis Strategies for Entecavir. Organic Chemistry Portal. [Link]

-

ENTECAVIR 3-EPIMER. precisionFDA. [Link]

-

Entecavir | C12H15N5O3 | CID 135398508. PubChem - NIH. [Link]

-

Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

-

Entecavir. DrugFuture. [Link]

-

Synthesis of entecavir and its novel class of analogs. PubMed. [Link]

-

Entecavir Impurity A | C12H15N5O3 | CID 135605572. PubChem - NIH. [Link]

-

Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Asian Journal of Chemistry. [Link]

-

Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Research Journal of Pharmacy and Technology. [Link]

-

Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. PubMed. [Link]

-

Entecavir Baraclude. Hepatitis B Online - University of Washington. [Link]

-

How Do Stereoisomers Affect Drug Activity? Chemistry For Everyone - YouTube. [Link]

-

A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. ResearchGate. [Link]

-

(PDF) Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. [Link]

-

Inhibition of hepatitis B virus polymerase by entecavir. PubMed. [Link]

-

Total Synthesis of Entecavir | Request PDF. ResearchGate. [Link]

-

Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. [Link]

-

Assessment report - Entecavir Mylan. European Medicines Agency (EMA). [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 3. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. youtube.com [youtube.com]

- 7. 3’-epi-Entecavir | CAS 1367369-77-4 | LGC Standards [lgcstandards.com]

- 9. Entecavir EP Impurity B - SRIRAMCHEM [sriramchem.com]

- 10. GSRS [precision.fda.gov]

- 11. Entecavir Impurity A | C12H15N5O3 | CID 135605572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Entecavir [drugfuture.com]

- 13. Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. asianpubs.org [asianpubs.org]

- 18. jbiochemtech.com [jbiochemtech.com]

An In-Depth Technical Guide to the Biological Activity of 3-Epi-Entecavir

To our valued researchers, scientists, and drug development professionals,

This document serves as a technical guide on the biological activity of 3-Epi-Entecavir. Our comprehensive investigation into the publicly available scientific literature, however, has revealed a critical finding: there is currently no specific data on the biological activity of 3-Epi-Entecavir.

Extensive searches of scientific databases and publications have yielded a wealth of information on Entecavir, its parent compound, and various other analogues. However, specific studies detailing the synthesis, in vitro antiviral assays, or in vivo evaluation of the 3'-epimer of Entecavir are not present in the accessible literature.

This guide will, therefore, pivot to provide a detailed understanding of the established biological activity of Entecavir, and based on well-understood structure-activity relationships of nucleoside analogues, project the anticipated biological profile of 3-Epi-Entecavir. This approach is intended to provide a foundational framework for any future research in this specific area.

Entecavir: A Potent Anti-Hepatitis B Virus Agent

Entecavir is a guanosine nucleoside analogue with potent and selective activity against the Hepatitis B virus (HBV).[1][2] It is a cornerstone in the management of chronic HBV infection due to its high efficacy in suppressing viral replication and a high barrier to resistance.[2]

Mechanism of Action

The antiviral activity of Entecavir is contingent on its intracellular phosphorylation to the active triphosphate form, entecavir triphosphate (ETV-TP).[3] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase (reverse transcriptase).[3]

The inhibitory action of ETV-TP is multifaceted, targeting three distinct steps in the HBV replication cycle:

-

Priming of the HBV polymerase: Inhibition of the initiation of DNA synthesis.[3]

-

Reverse transcription of the negative strand DNA: Blocking the synthesis of the first DNA strand from the pregenomic RNA template.[3]

-

Synthesis of the positive strand HBV DNA: Preventing the completion of the double-stranded viral genome.[3]

This multi-targeted inhibition contributes to its potent antiviral effect.[1]

Caption: Mechanism of Entecavir's inhibition of HBV replication.

The Significance of Stereochemistry at the 3'-Position

In the field of nucleoside analogues, the stereochemistry of the sugar moiety, particularly at the 3'-position, is paramount for biological activity. The 3'-hydroxyl group is the critical attachment point for the incoming nucleotide during DNA chain elongation, a process catalyzed by polymerases.

For a nucleoside analogue to be incorporated and effectively terminate chain elongation, its 3'-position must be recognized by the viral polymerase. Any alteration in the stereochemistry at this position, such as the epimerization from the natural 'down' (β) configuration to an 'up' (α) configuration, can have profound consequences.

Projected Biological Activity of 3-Epi-Entecavir: An Expert Extrapolation

Based on the fundamental principles of nucleoside analogue pharmacology, it is highly probable that 3-Epi-Entecavir would exhibit significantly reduced or no antiviral activity against HBV.

The rationale for this projection is as follows:

-

Steric Hindrance: The HBV polymerase has a highly specific active site that accommodates the natural deoxyguanosine triphosphate. The inverted stereochemistry at the 3'-position of 3-Epi-Entecavir would likely create steric clashes within the enzyme's active site, preventing its efficient binding and incorporation into the nascent viral DNA.

-

Impaired Phosphorylation: The intracellular kinases that phosphorylate Entecavir to its active triphosphate form are also stereoselective. It is plausible that these kinases would not efficiently recognize 3-Epi-Entecavir as a substrate, leading to little or no formation of the active triphosphate metabolite. Without the triphosphate form, the compound cannot inhibit the HBV polymerase.

Recommended Experimental Protocols for Future Evaluation

Should a research program decide to investigate the biological activity of 3-Epi-Entecavir, the following established protocols for evaluating anti-HBV compounds are recommended.

In Vitro Antiviral Activity Assay

This assay determines the 50% effective concentration (EC₅₀) of a compound required to inhibit HBV replication in a cell-based system.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are the standard model.[4][5]

Methodology:

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Epi-Entecavir (and Entecavir as a positive control) for a period of 6-9 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Quantification of Viral DNA: Extract HBV DNA from the supernatant and quantify the viral load using quantitative real-time PCR (qPCR).[4][5]

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the compound concentration.

Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound to assess its toxicity to the host cells.

Methodology:

-

Cell Treatment: Treat HepG2.2.15 cells with the same serial dilutions of 3-Epi-Entecavir as in the antiviral assay.

-

Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

-

Selectivity Index (SI): The SI is a crucial parameter for a potential antiviral drug and is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.

In Vivo Efficacy Studies

Should in vitro activity be observed, the next step would be to evaluate the compound's efficacy in an animal model.

Animal Model: Transgenic mice expressing the HBV genome are a commonly used model.[6]

Methodology:

-

Animal Dosing: Administer 3-Epi-Entecavir orally to the transgenic mice once daily for a specified period (e.g., 10 days).[6]

-

Sample Collection: At the end of the treatment period, collect liver tissue and serum samples.

-

HBV DNA Quantification: Extract DNA from the liver and serum and quantify HBV DNA levels using qPCR.[6]

-

Toxicity Monitoring: Monitor the animals for any signs of toxicity, including changes in weight and behavior.

Sources

- 1. Entecavir: a new nucleoside analogue for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 4. Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Critical Impurity: A Technical Guide to the Origin of 3-Epi-Entecavir in Entecavir Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), is a carbocyclic nucleoside analog whose therapeutic efficacy is intrinsically linked to its precise stereochemical configuration.[1][2] The presence of stereoisomeric impurities can significantly impact the safety and efficacy profile of the final drug product. Among these, 3-epi-entecavir represents a critical process-related impurity, the control of which is paramount during synthesis. This in-depth technical guide elucidates the synthetic origins of 3-epi-entecavir, providing a mechanistic understanding of its formation. By dissecting key stereochemistry-defining steps in prominent synthetic routes, we offer field-proven insights into the causal factors leading to its emergence and propose strategies for its mitigation and control.

Introduction: The Stereochemical Imperative of Entecavir

Entecavir's mechanism of action involves the inhibition of HBV DNA polymerase, a process highly dependent on the molecule's three-dimensional structure that mimics the natural substrate, deoxyguanosine.[3][4] The molecule possesses four chiral centers on its cyclopentane core, leading to the possibility of sixteen stereoisomers. The desired isomer, (1S, 3R, 4S)-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]guanine, is the pharmacologically active entity. Its epimer at the C3' position, 3-epi-entecavir, is a process-related impurity that must be diligently monitored and controlled to ensure the quality of the active pharmaceutical ingredient (API). Understanding the genesis of this impurity is the first step toward its effective control.

Navigating the Synthetic Landscape: Key Routes to Entecavir

The synthesis of entecavir is a complex undertaking, with multiple strategies developed to construct the densely functionalized carbocyclic core with the correct stereochemistry.[5][6] These routes often start from chiral precursors or employ asymmetric reactions to establish the desired stereocenters. Below, we analyze two representative synthetic approaches to highlight the critical steps where the C3' stereochemistry is defined.

Synthesis Starting from D-Ribose

One common strategy utilizes the readily available chiral pool starting material, D-ribose, to set the initial stereochemistry.[7] This approach leverages the inherent chirality of the starting material to guide the formation of the desired stereocenters in the cyclopentane ring.

Figure 1: Simplified workflow of Entecavir synthesis from D-Ribose.

Synthesis Utilizing a Prochiral Cyclopentenone Derivative

Another elegant approach involves the asymmetric synthesis from a prochiral precursor, such as 4-hydroxycyclopent-2-enone. This route relies on highly stereoselective reactions to introduce the chiral centers.

Figure 2: Asymmetric synthesis of Entecavir from a prochiral cyclopentenone.

The Origin of 3-Epi-Entecavir: A Mechanistic Deep Dive

The formation of 3-epi-entecavir is not a random event but rather a consequence of imperfect stereocontrol at a critical juncture in the synthesis. The most probable point of its genesis is during the establishment of the C3'-hydroxyl stereocenter.

The Critical Step: Diastereoselective Reduction of a Ketone

In many synthetic routes, a key intermediate is a cyclopentanone derivative that is reduced to the corresponding alcohol, which will become the C3'-hydroxyl group of entecavir. The stereochemical outcome of this reduction is paramount.

Figure 3: Formation of the 3-epi precursor via incomplete diastereoselective reduction.

The choice of reducing agent and reaction conditions is critical to maximize the diastereoselectivity of this transformation. Steric hindrance around the carbonyl group, dictated by the existing stereocenters and protecting groups on the cyclopentane ring, directs the hydride attack. However, if the energy difference between the two transition states leading to the desired and undesired epimers is small, a mixture of diastereomers will be formed.

Causality behind Experimental Choices:

-

Bulky Reducing Agents: The use of sterically demanding reducing agents, such as L-Selectride®, is often employed to enhance the facial selectivity of the hydride attack, favoring the formation of the desired stereoisomer.

-

Chelation Control: In some cases, Lewis acidic conditions can be used to promote chelation between the carbonyl oxygen and a nearby functional group, locking the conformation of the ring and directing the hydride attack from the less hindered face.

The Role of the Mitsunobu Reaction

The Mitsunobu reaction is frequently used to couple the carbocyclic core with the guanine base.[5][8] This reaction proceeds with a clean inversion of stereochemistry at the reacting alcohol center (typically C1').[9][10][11] It is crucial to understand that the Mitsunobu reaction itself does not epimerize the C3'-hydroxyl group. However, if the precursor alcohol already contains the 3-epi impurity, this impurity will be carried through the Mitsunobu reaction to yield 3-epi-entecavir.

Analytical Control and Mitigation Strategies

The effective control of 3-epi-entecavir relies on a two-pronged approach: sensitive analytical detection and strategic process optimization.

Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of 3-epi-entecavir. The development of a robust, stability-indicating HPLC method is essential.

| Parameter | Typical Value/Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) or a high-resolution C18 column |

| Mobile Phase | A mixture of aqueous buffer and organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at approximately 254 nm |

| Resolution | Baseline separation between entecavir and 3-epi-entecavir (Resolution > 2.0) |

Table 1: Typical HPLC Parameters for the Analysis of Entecavir and its Epimeric Impurities.

Strategies for Mitigation

-

Optimization of the Reduction Step: A thorough Design of Experiments (DoE) approach should be applied to the diastereoselective reduction step to identify the optimal reducing agent, solvent, temperature, and reaction time to maximize the formation of the desired stereoisomer.

-

Purification of Intermediates: If the formation of the 3-epi precursor cannot be completely suppressed, a purification step, such as column chromatography or crystallization, should be introduced to remove the undesired epimer before proceeding to the final steps of the synthesis.

-

Chiral Resolution: In some synthetic strategies, enzymatic kinetic resolution of a racemic or diastereomeric mixture of an early-stage intermediate can be employed to obtain the enantiomerically pure precursor.[4]

Conclusion

The presence of 3-epi-entecavir in the final API is a direct consequence of incomplete stereocontrol during the synthesis of the carbocyclic core, primarily in the diastereoselective reduction of a cyclopentanone precursor. A thorough understanding of the reaction mechanisms, coupled with rigorous process optimization and sensitive analytical monitoring, is essential for the effective control of this critical impurity. By implementing the strategies outlined in this guide, researchers and drug development professionals can ensure the production of high-purity entecavir, meeting the stringent quality standards required for this vital antiviral medication.

References

-

Organic Chemistry. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

- Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17.

- Hyun, Y. E., Kim, H. R., Choi, Y., & Jeong, L. S. (n.d.). Stereoselective Synthesis of Anti-HepatitisB Drug, Entecavir, through Regio- and Stereoselective Epoxide Cleavage. Korea University Pure.

-

ResearchGate. (n.d.). The Mitsunobu reaction for the epimerisation of 4a into 4b. Retrieved from [Link]

- Haraguchi, K., Tanaka, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827–2836.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Haraguchi, K., Tanaka, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827-36.

- Burke, A. J. (2025).

- Burke, A. J. (2025).

- Gelin, M., et al. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues.

-

Patsnap Synapse. (2024). What is the mechanism of Entecavir? Retrieved from [Link]

- Scott, L. J., & Keating, G. M. (2011).

-

ResearchGate. (n.d.). (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Retrieved from [Link]

- Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.7.

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]

- Liaw, Y. F. (2009). The saga of entecavir.

- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of medicinal chemistry, 56(16), 6276–6295.

- Das, K., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00539-21.

- Valiullina, Z. R., Ivanova, N. A., & Miftakhov, M. S. (2024). Synthesis of (±)-Entecavir. Russian Journal of Organic Chemistry, 60(3), 469-473.

Sources

- 1. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 4. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 6. Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

The Serendipitous Epimer: A Technical Guide to the Discovery and Historical Context of 3-Epi-Entecavir

Abstract

Entecavir stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection, celebrated for its potent and selective inhibition of the viral polymerase. Its clinical success, however, is intrinsically linked to the precise three-dimensional arrangement of its atoms. This technical guide delves into the discovery and historical context of Entecavir, with a specific focus on one of its stereoisomers, 3-Epi-Entecavir. We will explore the serendipitous nature of its discovery as an off-target isomer during the development of its clinically effective counterpart. This guide will illuminate the critical role of stereochemistry in drug design, the causality behind the synthetic strategies developed to favor the formation of Entecavir, and the implicit understanding of 3-Epi-Entecavir's biological insignificance that has shaped the manufacturing process of this vital antiviral agent.

The Dawn of a New Era in HBV Treatment: The Emergence of Entecavir

The global burden of chronic hepatitis B, a leading cause of liver cirrhosis and hepatocellular carcinoma, spurred an intense search for effective antiviral therapies in the late 20th century. Nucleoside and nucleotide analogues emerged as a promising class of compounds, designed to mimic natural substrates and disrupt the replication of the viral genome.

Entecavir, a carbocyclic analogue of 2'-deoxyguanosine, was discovered and developed by Bristol-Myers Squibb (BMS). Initially investigated for its potential against herpes simplex virus, it was later identified as a remarkably potent inhibitor of HBV replication. The journey from its initial synthesis to its approval by the U.S. Food and Drug Administration (FDA) in 2005 as Baraclude® was a testament to the meticulous work in medicinal chemistry and virology. Entecavir's high potency, profound viral suppression, and high genetic barrier to resistance set a new standard in HBV treatment.

The Centrality of Chirality: Understanding Entecavir's Stereochemistry

Entecavir possesses three chiral centers, meaning it can exist in eight possible stereoisomeric forms. The specific arrangement of substituents around these chiral centers dictates the molecule's overall shape and, consequently, its ability to interact with its biological target, the HBV polymerase. The clinically active form of Entecavir has the (1S, 3R, 4S) configuration.

The profound impact of stereoisomerism on pharmacological activity is a fundamental principle in drug development. Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while others may be inactive or even contribute to adverse effects. In the case of Entecavir, the precise spatial orientation of the hydroxymethyl group at the 3'-position and the hydroxyl group at the 4'-position of the cyclopentane ring is crucial for its potent antiviral activity.

The "Discovery" of an Unwanted Epimer: 3-Epi-Entecavir

The term "discovery" when applied to 3-Epi-Entecavir is nuanced. It was not discovered in the traditional sense of a targeted search for a new therapeutic agent. Instead, its existence became apparent during the chemical synthesis and process development of Entecavir. 3-Epi-Entecavir, with a likely (1S, 3S, 4S) configuration, is the 3'-epimer of Entecavir, meaning it differs only in the stereochemistry at the carbon atom bearing the hydroxymethyl group.

The emergence of 3-Epi-Entecavir is a direct consequence of the chemical reactions used to construct the carbocyclic core of Entecavir. Early, non-stereoselective synthetic routes would have inevitably produced a mixture of diastereomers, including 3-Epi-Entecavir. The challenge for the chemists at BMS was to devise a synthetic pathway that would selectively produce the desired (1S, 3R, 4S) isomer in high yield, while minimizing the formation of 3-Epi-Entecavir and other stereoisomers.

While explicit, publicly available data directly comparing the anti-HBV activity of 3-Epi-Entecavir to Entecavir is scarce, the extensive body of work on the stereoselective synthesis of Entecavir provides compelling indirect evidence of 3-Epi-Entecavir's lack of significant biological activity. The principle of structure-activity relationships (SAR) in nucleoside analogues strongly suggests that even minor changes in stereochemistry can lead to a dramatic loss of potency. The synthesis of other epimers of Entecavir for SAR studies, even without reported biological data, underscores the importance of the correct stereoconfiguration for antiviral efficacy.

The Molecular Rationale: Why Entecavir's Stereochemistry is Paramount

Entecavir exerts its antiviral effect by inhibiting the HBV polymerase, a multi-functional enzyme responsible for replicating the viral DNA. After entering a liver cell, Entecavir is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analogue then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.

The high potency of Entecavir is attributed to its unique structural features, particularly the exocyclic methylene group on the cyclopentane ring. This feature is thought to allow the molecule to fit into a specific hydrophobic pocket within the active site of the HBV polymerase, enhancing its binding affinity. The precise (1S, 3R, 4S) stereochemistry is critical for orienting the guanine base, the triphosphate moiety, and the carbocyclic ring in the optimal conformation for binding to the enzyme's active site and for subsequent chain termination. Any deviation from this specific stereochemistry, as in 3-Epi-Entecavir, would likely disrupt this precise fit, leading to a significant reduction or complete loss of antiviral activity.

Below is a diagram illustrating the key structural relationship between Entecavir and its 3'-epimer.

Figure 1: Stereochemical basis of Entecavir's activity.

Experimental Protocols: The Quest for Stereochemical Purity

The historical development of Entecavir's synthesis is a case study in the evolution of asymmetric synthesis. The primary goal was to control the stereochemistry at the three chiral centers to produce the desired (1S, 3R, 4S) isomer exclusively. Below is a conceptual outline of a stereoselective synthesis, highlighting the steps crucial for avoiding the formation of 3-Epi-Entecavir. One of the well-established routes starts from D-ribose, a readily available chiral starting material.

Conceptual Stereoselective Synthesis of Entecavir from D-Ribose

Objective: To synthesize Entecavir with high diastereoselectivity, minimizing the formation of 3-Epi-Entecavir.

Step 1: Establishment of the Carbocyclic Core from D-Ribose

-

D-ribose is converted through a series of reactions into a key cyclopentanone intermediate. This multi-step process leverages the inherent chirality of D-ribose to set the stereochemistry of the substituents on the cyclopentane ring.

Step 2: Introduction of the Exocyclic Methylene Group

-

The cyclopentanone is treated with a Wittig-type reagent or Eschenmoser's salt to introduce the crucial exocyclic methylene group. This reaction must be performed under conditions that do not epimerize the adjacent chiral centers.

Step 3: Diastereoselective Reduction

-

A subsequent reduction of a carbonyl group or a related functional group is performed stereoselectively to generate the correct stereochemistry at the C-4 hydroxyl group. This is a critical step where the formation of the undesired 4-epimer could occur if the reaction is not highly controlled.

Step 4: Functional Group Manipulations and Protection

-

The hydroxyl groups are selectively protected to allow for the introduction of the guanine base at the correct position.

Step 5: Introduction of the Guanine Base (Mitsunobu Reaction)

-

The protected carbocyclic alcohol is coupled with a protected guanine derivative, typically via a Mitsunobu reaction. This reaction proceeds with inversion of configuration at the alcohol carbon, a key transformation to set the final stereocenter.

Step 6: Deprotection

-

The protecting groups are removed to yield the final Entecavir molecule.

The causality behind these choices is clear: each step is designed to build upon the chirality of the starting material and introduce new stereocenters with a high degree of control. The use of chiral reagents and catalysts, along with carefully chosen reaction conditions, is paramount to ensure the formation of the desired (1S, 3R, 4S) stereoisomer and to avoid the generation of diastereomers like 3-Epi-Entecavir, which would require difficult purification steps and reduce the overall yield of the active pharmaceutical ingredient.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of Entecavir.

Figure 2: Generalized workflow for Entecavir synthesis.

Quantitative Data Summary

| Parameter | Entecavir | 3-Epi-Entecavir |

| IUPAC Name | 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one | 2-Amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one |

| Stereochemistry | (1S, 3R, 4S) | (1S, 3S, 4S) |

| Anti-HBV Activity (EC50) | Highly potent (in the low nanomolar range) | Not reported, presumed to be significantly less active or inactive |

| Clinical Status | Approved for the treatment of chronic HBV | Considered a process impurity in Entecavir synthesis |

Conclusion

The story of 3-Epi-Entecavir is inextricably linked to the successful development of its clinically vital stereoisomer, Entecavir. Its "discovery" was not a moment of celebrated invention, but rather a chemical inevitability that had to be overcome through sophisticated stereoselective synthesis. The historical context of Entecavir's development highlights a crucial paradigm in modern drug discovery: the recognition that a molecule's biological activity is not solely defined by its chemical formula, but by the precise three-dimensional arrangement of its atoms. For researchers and drug development professionals, the case of Entecavir and its epimer serves as a powerful reminder of the importance of chirality and the elegant chemical strategies required to deliver safe and effective medicines. The absence of 3-Epi-Entecavir from the final pharmaceutical product is as much a part of Entecavir's success as the presence of the active molecule itself.

References

-

Limiting flexible conformation with a fused cyclopropane is a useful strategy to increase the potency and selectivity of a nucleoside. Herein, we present a full account of the stereoselective synthesis and the antiviral testing of several enantiomerically pure six-membered CNAs with five chiral centers starting from 1,4-cyclohexanedione. (Source: Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - NIH) [Link]

-

Synthesis of Entecavir 1'-Epimere. Finally, the synthetic strategy by Chao Wang and coworkers from Xihua University (Chengdu, China) will be discussed in Scheme 7. It is important to see, that not entecavir (1) was targeted but epi-1'-entecavir 45, which should gain a better insight into the SAR of the compound. (Source: Synthesis Strategies for Entecavir - Organic Chemistry) [Link]

- Evaluation of the anti-HBV activity of 3 revealed that fluorine-substitution

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of 3-Epi-Entecavir in Entecavir Drug Substance

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-Epi-Entecavir, a critical stereoisomeric impurity, in Entecavir drug substance. Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), possesses multiple chiral centers, making the control of its stereoisomers essential for ensuring drug safety and efficacy.[1][2] This document provides a comprehensive guide for researchers and quality control analysts, covering the rationale behind the method development, a detailed experimental protocol, and a summary of validation parameters according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Stereoisomeric Purity

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1][2][3] Its chemical structure, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, features three chiral centers, giving rise to several possible stereoisomers.[4] 3-Epi-Entecavir is one such diastereomer that can arise during the synthesis process.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization and control of stereoisomeric impurities in drug substances.[5][6] This is because different stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[7] One isomer may be therapeutically active, while another could be inactive or even harmful. Therefore, a validated analytical method capable of accurately quantifying 3-Epi-Entecavir is crucial for quality control and to ensure the final drug product's safety and purity.[5][8]

Method Development Strategy: Achieving Chiral Resolution

The primary objective was to develop a selective and sensitive analytical method to resolve 3-Epi-Entecavir from the Entecavir active pharmaceutical ingredient (API) and other related substances.

Causality Behind Experimental Choices:

-

Technique Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen as the analytical platform. It is a widely used, robust, and reliable technique for the analysis of pharmaceutical compounds and their impurities.[1][9][10][11] Several published methods for Entecavir and its diastereomers utilize RP-HPLC, demonstrating its suitability.[1][9]

-

Stationary Phase (Column): A C18 (octadecylsilane) stationary phase was selected. This non-polar column is highly effective for retaining and separating moderately polar compounds like Entecavir and its isomers from an aqueous/organic mobile phase, providing a proven mechanism for resolution.[1][9]

-

Mobile Phase Optimization: The separation of diastereomers is often sensitive to mobile phase composition. An isocratic mobile phase consisting of a simple buffered aqueous solution and an organic modifier (acetonitrile) was chosen for its simplicity and reproducibility.[1][9] The pH of the buffer and the percentage of the organic modifier are critical parameters that were optimized to maximize the resolution between the Entecavir and 3-Epi-Entecavir peaks. A resolution factor of greater than 2.0 is targeted, ensuring baseline separation.[1]

-

Detector Selection: Entecavir contains a purine chromophore, which exhibits strong UV absorbance. The UV detection wavelength was set at approximately 254 nm, corresponding to the UV maximum of Entecavir, to ensure high sensitivity for both the API and its related impurities.[1][9][11][12]

Logical Workflow for Method Development & Validation

The following diagram illustrates the systematic approach taken, from initial parameter screening to full method validation, ensuring a robust and reliable analytical procedure.

Caption: Workflow from method development to routine analysis.

Experimental Protocol

This protocol is a self-validating system, incorporating system suitability tests to ensure the validity of results for each analytical run.

Instrumentation & Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Data Acquisition: Chromatography Data System (CDS).

-

Materials:

-

Entecavir Reference Standard (RS)

-

3-Epi-Entecavir Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade or Milli-Q)

-

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and ease of use.

| Parameter | Condition |

| Column | C18 Stationary Phase, 150 x 4.6 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) in an isocratic mode |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase or a suitable mixture of water and acetonitrile |

Note: The exact buffer composition and ratio of organic to aqueous phase should be finalized during method optimization to meet system suitability criteria.

Preparation of Solutions

-

Buffer Preparation: Accurately weigh and dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to the optimized value (e.g., pH 3.4) using diluted orthophosphoric acid.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the Buffer and Acetonitrile in the pre-determined ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (Entecavir): Accurately weigh about 10 mg of Entecavir RS into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.

-

Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration suitable for system suitability and impurity quantification (e.g., 5.0 µg/mL, which corresponds to a 1.0% level of the sample concentration).

-

Sample Solution: Accurately weigh about 10 mg of the Entecavir drug substance sample into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.[1][9]

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution in six replicate injections and evaluate the results against the pre-defined criteria.

| SST Parameter | Acceptance Criteria |

| Resolution | Resolution between Entecavir and 3-Epi-Entecavir peaks must be ≥ 2.0.[1][9] |

| Tailing Factor (Asymmetry) | Tailing factor for the Entecavir peak should be ≤ 2.0. |

| Theoretical Plates | Number of theoretical plates for the Entecavir peak should be ≥ 2000. |

| % RSD for Peak Area | Relative Standard Deviation for six replicate injections should be ≤ 5.0%. |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present at the retention times of interest.

-

Perform the System Suitability Test as described in section 3.4.

-

Once SST criteria are met, inject the Sample Solution in duplicate.

-

Identify the peaks for Entecavir and 3-Epi-Entecavir based on their retention times relative to the standard injections.

-

Calculate the amount of 3-Epi-Entecavir in the sample.

Calculation

The percentage of 3-Epi-Entecavir is calculated using the following formula based on the area of the respective peaks in the sample chromatogram.

% 3-Epi-Entecavir = (Area_Epi / (Area_Entecavir + Sum of all impurity areas)) * 100

Where:

-

Area_Epi = Peak area of 3-Epi-Entecavir in the sample chromatogram.

-

Area_Entecavir = Peak area of Entecavir in the sample chromatogram.

Interplay of Key Chromatographic Parameters